2-Ethyl-6-methylthiomorpholine
Description
The compound 2-Ethyl-6-methyl-1λ⁶-thiomorpholine-1,1-dione hydrochloride (CAS: 1803604-19-4) is a thiomorpholine sulfone derivative with a six-membered ring containing sulfur in the +4 oxidation state (sulfone group: 1,1-dione). Its molecular formula is C₇H₁₆ClNO₂S, and it features ethyl and methyl substituents at positions 2 and 6 of the thiomorpholine ring, respectively . The hydrochloride salt form enhances aqueous solubility, making it relevant for pharmaceutical applications.
Properties
IUPAC Name |
2-ethyl-6-methylthiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-3-7-5-8-4-6(2)9-7/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMNJXDVPITQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC(S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methylthiomorpholine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethyl-6-methylthiol with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of 2-Ethyl-6-methylthiomorpholine may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methylthiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiomorpholine.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine.
Substitution: Various substituted thiomorpholines depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-6-methylthiomorpholine has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methylthiomorpholine involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form bonds with various biological molecules, potentially disrupting their normal function. This interaction can lead to antimicrobial or antifungal effects by inhibiting the growth and proliferation of microorganisms .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between 2-ethyl-6-methylthiomorpholine-1,1-dione hydrochloride and 4-{2-[3-(aminomethyl)phenoxy]ethyl}-1λ⁶-thiomorpholine-1,1-dione (CAS: 1153850-22-6), another sulfone derivative :
Physicochemical Properties
- Lipophilicity: The ethyl and methyl groups in 2-ethyl-6-methylthiomorpholine-1,1-dione confer moderate lipophilicity, favoring solubility in polar organic solvents. In contrast, the aromatic phenoxyethyl group in the second compound increases hydrophobicity .
- Reactivity: The sulfone group in both compounds is electron-withdrawing, reducing nucleophilic reactivity. However, the primary amine (-CH₂NH₂) in 4-{2-[3-(aminomethyl)phenoxy]ethyl}thiomorpholine-1,1-dione provides a site for further functionalization (e.g., conjugation or salt formation) .
- Stability : Sulfone derivatives are generally more stable toward oxidation than their sulfide counterparts. The hydrochloride salt form of 2-ethyl-6-methylthiomorpholine enhances stability in aqueous matrices .
Biological Activity
2-Ethyl-6-methylthiomorpholine is a heterocyclic organic compound belonging to the class of thiomorpholines, which are notable for their sulfur-containing structures. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and antifungal properties.
Chemical Structure and Properties
The molecular formula of 2-Ethyl-6-methylthiomorpholine is , with a molecular weight of approximately 145.27 g/mol. The compound features a thiomorpholine ring with ethyl and methyl substituents, which influence its chemical reactivity and biological activity.
The biological activity of 2-Ethyl-6-methylthiomorpholine is primarily attributed to the reactivity of the sulfur atom in its structure. The sulfur can form covalent bonds with various biological molecules, potentially disrupting their normal functions. This interaction is crucial for its antimicrobial and antifungal effects, as it may inhibit the growth and proliferation of microorganisms by targeting specific enzymes or metabolic pathways .
Antimicrobial Properties
Research indicates that 2-Ethyl-6-methylthiomorpholine exhibits significant antimicrobial activity against a range of bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against:
- Bacteria : Including Gram-positive and Gram-negative strains.
- Fungi : Particularly species such as Candida albicans and Aspergillus niger.
The compound's mechanism involves disrupting cell wall synthesis or function, leading to cell death .
Case Studies
- Antifungal Activity : A study evaluated the antifungal properties of 2-Ethyl-6-methylthiomorpholine against several Candida species. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Candida albicans, indicating its potential as an antifungal agent .
- Antibacterial Efficacy : Another investigation assessed its antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound displayed an MIC of 16 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of 2-Ethyl-6-methylthiomorpholine:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Ethyl-6-methylthiomorpholine | Ethyl and methyl groups on thiomorpholine ring | Antimicrobial, antifungal |
| 2-Ethylthiomorpholine | Ethyl group only | Limited activity |
| 6-Methylthiomorpholine | Methyl group only | Moderate activity |
This table illustrates how the combination of substituents in 2-Ethyl-6-methylthiomorpholine enhances its solubility, stability, and overall effectiveness compared to other thiomorpholines .
Applications in Research and Industry
2-Ethyl-6-methylthiomorpholine has several applications:
- Medicinal Chemistry : As a lead compound in drug development due to its biological activities.
- Agricultural Chemistry : Investigated for potential use as a pesticide or herbicide due to its efficacy against pests .
- Chemical Synthesis : Serves as a building block for more complex organic molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
